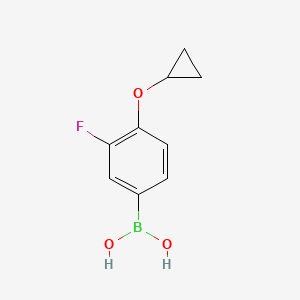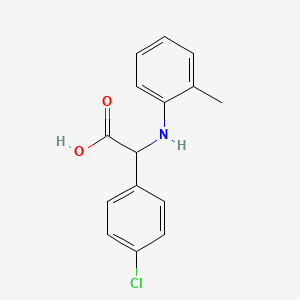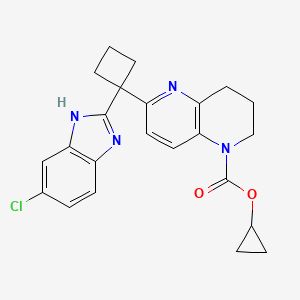
(4-Cyclopropoxy-3-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropoxy-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropoxy group and a fluorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-3-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropoxy-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4-Cyclopropoxy-3-fluorophenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions . These biaryl compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is used in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for the design of molecules with specific biological activities.
Industry
The compound is also used in the development of materials with specific electronic and optical properties. For example, it can be used in the synthesis of liquid crystalline materials and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of (4-Cyclopropoxy-3-fluorophenyl)boronic acid in biological systems often involves its interaction with specific enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropoxy and fluorine substituents can enhance binding affinity and selectivity for target receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylboronic Acid: Similar structure but lacks the cyclopropoxy group.
3-Fluorophenylboronic Acid: Similar structure but with the fluorine atom in a different position.
3-Chloro-4-fluorophenylboronic Acid: Similar structure but with an additional chlorine substituent.
Uniqueness
(4-Cyclopropoxy-3-fluorophenyl)boronic acid is unique due to the presence of both the cyclopropoxy and fluorine substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and binding properties, making it a valuable building block in the synthesis of complex molecules with specific biological activities.
Eigenschaften
Molekularformel |
C9H10BFO3 |
|---|---|
Molekulargewicht |
195.99 g/mol |
IUPAC-Name |
(4-cyclopropyloxy-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7,12-13H,2-3H2 |
InChI-Schlüssel |
IMIQEIUTTOUCCD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OC2CC2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)






![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)




